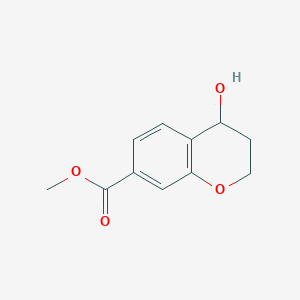

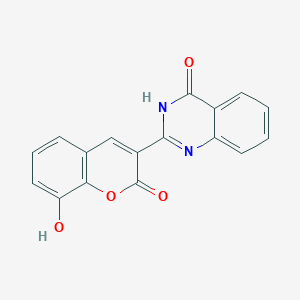

![molecular formula C13H9N5 B2394051 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1356563-62-6](/img/structure/B2394051.png)

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is an aromatic heterocyclic compound . It belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines, which are analogues of purine . These compounds have attracted significant interest due to their diverse biological and pharmacological importance .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with these precursors . Another method involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound and similar compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound and similar compounds often involve the formation of new pyrazolo[1,5-a]pyrimidine derivatives . These reactions can proceed via the intermediacy of the aza-Michael adduct resulting from the initial attack of the ring nitrogen and subsequent cyclo-condensation with the exocyclic amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and similar compounds can be determined using various analytical techniques. For instance, the melting point can provide information about the compound’s thermal stability . The IR, 1H NMR, and 13C NMR spectra can provide information about the compound’s functional groups and molecular structure .作用機序

While the specific mechanism of action for 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidines are known to have valuable properties as antimetabolites in purine biochemical activity . They have been found to exhibit a broad range of biological activities, including antitrypanosomal, antischistosomal, and antitumor activities .

将来の方向性

The future research directions for 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, their antitrypanosomal, antischistosomal, and antitumor activities could be further investigated . Additionally, new synthesis methods could be developed to improve the efficiency and environmental friendliness of the synthesis process .

特性

IUPAC Name |

7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5/c14-7-10-8-16-18-12(15)6-11(17-13(10)18)9-4-2-1-3-5-9/h1-6,8H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBESMNUFHZLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Difluorobicyclo[3.1.0]hexan-3-one](/img/structure/B2393969.png)

![(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393973.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2393975.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393976.png)

![2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide](/img/structure/B2393977.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2393979.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile](/img/structure/B2393981.png)

![Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2393982.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2393983.png)